Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate is an organic chemical compound . It is a thiophene-based analog, which has been the subject of interest for many scientists due to its potential as a biologically active compound . Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to produce aminothiophene derivatives . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using the Gewald synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate is not directly available from the search results.Chemical Reactions Analysis
The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) went through a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the one , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests that our compound could potentially be used in this field.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This opens up potential applications in the development of new materials.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This could be another potential application of our compound.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that our compound could be used in the development of new OLED technologies.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that our compound could potentially be used in the development of new drugs.
Synthesis of Probes for Biological Imaging
The morpholine group in our compound is similar to 4-(2-Aminoethyl)morpholine, which has been used in the synthesis of lysosome-targetable fluorescent probes for hydrogen sulfide imaging in living cells . This suggests that our compound could potentially be used in the development of new imaging probes.
Synthesis of Advanced Compounds
The compound is similar to Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate, which is an intermediate compound used in the synthesis of Relugolix, a drug used to treat advanced prostate cancer in adult men . This suggests that our compound could potentially be used in the synthesis of advanced compounds for medicinal purposes.
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction could be the exploration of more thiophene-based analogs for their potential biological activities.
Mechanism of Action
Target of Action
Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that they can have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-19-13(17)9-8(2)10(20-11(9)14)12(16)15-4-6-18-7-5-15/h3-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMZPAJOIYHKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate |
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